1-Nitro-4-(2-nitrobut-1-enyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitro-4-(2-nitrobut-1-en-1-yl)benzene is a nitroaromatic compound with the molecular formula C10H10N2O4 and a molecular weight of 222.2 g/mol . This compound is characterized by the presence of two nitro groups attached to a benzene ring and a butenyl chain. It is commonly used in various fields such as medical research, environmental research, and industrial research.
Vorbereitungsmethoden
The synthesis of 1-nitro-4-(2-nitrobut-1-en-1-yl)benzene typically involves the nitration of 4-(2-butenyl)benzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the exothermic nature of the nitration process .
Industrial production methods may involve continuous flow reactors to ensure better control over reaction conditions and to enhance the yield and purity of the product. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis .
Analyse Chemischer Reaktionen
1-Nitro-4-(2-nitrobut-1-en-1-yl)benzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron and hydrochloric acid.
Oxidation: The compound can undergo oxidation reactions to form corresponding nitroso or hydroxylamine derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, iron, hydrochloric acid, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Nitro-4-(2-nitrobut-1-en-1-yl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-nitro-4-(2-nitrobut-1-en-1-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The specific pathways involved depend on the biological system and the context of its use .
Vergleich Mit ähnlichen Verbindungen
1-Nitro-4-(2-nitrobut-1-en-1-yl)benzene can be compared with other nitroaromatic compounds such as:
1-Nitro-4-(2-nitroprop-1-en-1-yl)benzene: Similar in structure but with a different alkyl chain length.
1-Nitro-4-(2-nitrobut-1-en-1-yl)benzene: Differing in the position of the nitro groups on the benzene ring.
1-Fluoro-4-(2-nitro-1-propenyl)benzene: Contains a fluorine atom instead of a nitro group
The uniqueness of 1-nitro-4-(2-nitrobut-1-en-1-yl)benzene lies in its specific structural arrangement, which influences its reactivity and applications in various fields.
Eigenschaften
Molekularformel |
C10H10N2O4 |
---|---|
Molekulargewicht |
222.20 g/mol |
IUPAC-Name |
1-nitro-4-(2-nitrobut-1-enyl)benzene |
InChI |
InChI=1S/C10H10N2O4/c1-2-9(11(13)14)7-8-3-5-10(6-4-8)12(15)16/h3-7H,2H2,1H3 |
InChI-Schlüssel |
WFOBQJIBZWZLLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=CC1=CC=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.